molecular formula C12H20O6 B12442682 1,2--4,5-Di-O-isopropylidene-beta-D-fructopyranose

1,2--4,5-Di-O-isopropylidene-beta-D-fructopyranose

Cat. No.: B12442682
M. Wt: 260.28 g/mol
InChI Key: NFHXOQDPQIQPKT-YAIDBFCLSA-N
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Description

1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose, also known as diacetone-D-fructose, is a derivative of fructose. This compound is characterized by the presence of two isopropylidene groups attached to the fructopyranose ring. It is primarily used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose typically involves the reaction of D-fructose with acetone in the presence of an acid catalyst. The reaction can be carried out using different catalysts, including sulfuric acid and ionic liquids. The process involves the formation of a cyclic ketal, which protects the hydroxyl groups of the fructose molecule .

    Classical Method: In the classical O-isopropylidenation method, D-fructose is dissolved in dry acetone, and concentrated sulfuric acid is added as a catalyst.

    Ionic Liquid Catalysis: An alternative method involves the use of imidazole-based ionic liquids accompanied by strontium chloride.

Chemical Reactions Analysis

1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the isopropylidene groups are replaced by other functional groups.

Scientific Research Applications

1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose has several scientific research applications:

Comparison with Similar Compounds

1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose can be compared with other similar compounds such as:

The uniqueness of 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose lies in its specific structural configuration, which provides distinct reactivity and stability compared to its isomers and other similar compounds .

Properties

Molecular Formula

C12H20O6

Molecular Weight

260.28 g/mol

IUPAC Name

(4S)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol

InChI

InChI=1S/C12H20O6/c1-10(2)15-6-12(18-10)9(13)8-7(5-14-12)16-11(3,4)17-8/h7-9,13H,5-6H2,1-4H3/t7?,8?,9?,12-/m0/s1

InChI Key

NFHXOQDPQIQPKT-YAIDBFCLSA-N

Isomeric SMILES

CC1(OC[C@]2(O1)C(C3C(CO2)OC(O3)(C)C)O)C

Canonical SMILES

CC1(OCC2(O1)C(C3C(CO2)OC(O3)(C)C)O)C

Origin of Product

United States

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